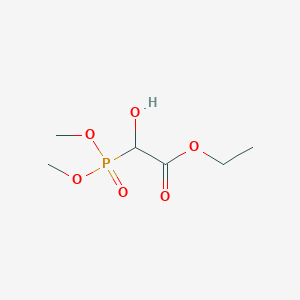

Ethyl 2-dimethoxyphosphoryl-2-hydroxy-acetate

Description

Ethyl 2-dimethoxyphosphoryl-2-hydroxy-acetate is an organophosphorus compound characterized by a phosphoryl group (dimethoxy-substituted) and a hydroxyl group attached to the α-carbon of an ethyl acetate backbone. Its molecular formula is C₇H₁₅O₆P, with a molecular weight of approximately 226.16 g/mol (based on analogous structures in ). The compound’s structure combines polar functional groups (hydroxyl and phosphoryl) with an ethyl ester, making it a versatile intermediate in organic synthesis. Its reactivity is influenced by the electron-withdrawing phosphoryl group and the hydrogen-bonding capability of the hydroxyl group, which may enhance solubility in polar solvents or facilitate catalytic interactions.

Properties

IUPAC Name |

ethyl 2-dimethoxyphosphoryl-2-hydroxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13O6P/c1-4-12-5(7)6(8)13(9,10-2)11-3/h6,8H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWJCNSHJQLOOFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(O)P(=O)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-dimethoxyphosphoryl-2-hydroxy-acetate can be synthesized through various methods. One common approach involves the reaction of sodium dimethyl phosphate with ethyl chloroformate under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the process. The reaction is carried out at low temperatures to ensure high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of dimethyl (ethoxycarbonyl)hydroxymethyl phosphonate often involves large-scale batch reactors. The reaction conditions are optimized to achieve maximum efficiency and yield. The use of continuous flow reactors is also explored to enhance production rates and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-dimethoxyphosphoryl-2-hydroxy-acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of corresponding phosphonic acids.

Reduction: Formation of phosphine derivatives.

Substitution: Formation of alkylated phosphonates.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

EDMH has been investigated for its anticancer properties. A study highlighted the synthesis of phenanthrene-based tylophorine analogs, where EDMH played a crucial role as an intermediate. These compounds exhibited potent anticancer activity by inhibiting key signaling pathways such as Akt phosphorylation and NF-κB signaling, which are critical in cancer cell proliferation and survival .

Mechanism of Action

The mechanism by which EDMH exerts its anticancer effects involves modulation of cellular pathways that lead to apoptosis in cancer cells. The compound's ability to interfere with the phosphorylation processes is particularly noteworthy, as it targets fundamental cellular functions that are often dysregulated in cancer .

Agricultural Applications

Pesticide Development

EDMH is also being explored for its potential use in developing novel pesticides. Its phosphonate structure allows it to mimic natural signaling molecules in plants, potentially enhancing plant defense mechanisms against pests and diseases. Research indicates that compounds with similar structures can induce systemic resistance in plants, making them more resilient to biotic stressors .

Biochemical Research

Enzyme Inhibition Studies

In biochemical research, EDMH is utilized as a substrate or inhibitor in enzyme assays. Its unique structure allows researchers to study enzyme kinetics and inhibition mechanisms. For instance, studies have shown that EDMH can inhibit specific phosphatases involved in various metabolic pathways, providing insights into enzyme regulation and function .

Synthesis of Derivatives

EDMH serves as a precursor for synthesizing various derivatives that possess enhanced biological activities. The ability to modify the dimethoxyphosphoryl group enables the design of new compounds with tailored properties for specific applications in drug development .

Data Table: Summary of Applications

Case Studies

-

Anticancer Compound Development :

A recent study synthesized a series of phenanthrene-based analogs using EDMH as an intermediate. The resulting compounds demonstrated higher anticancer activity than previously known agents, indicating the potential of EDMH derivatives in cancer therapy . -

Pesticide Efficacy Trials :

Field trials conducted with EDMH-based formulations showed improved pest resistance in crops compared to traditional pesticides. The results suggest that EDMH can enhance plant health and yield by boosting natural defense mechanisms against pests . -

Enzyme Interaction Studies :

Research on the interaction of EDMH with specific enzymes revealed its potential as a selective inhibitor. This property is being explored for developing targeted therapies that could minimize side effects associated with broader-spectrum inhibitors .

Mechanism of Action

The mechanism of action of dimethyl (ethoxycarbonyl)hydroxymethyl phosphonate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. This inhibition can be reversible or irreversible, depending on the nature of the interaction. The pathways involved often include phosphorylation and dephosphorylation processes, which are crucial in cellular signaling and metabolism .

Comparison with Similar Compounds

Key Observations:

This hydroxyl group increases polarity and enables hydrogen bonding, which may enhance solubility in aqueous-organic mixtures. Ethyl 2-acetoxy-2-(diethoxyphosphoryl)acetate’s acetoxy group introduces hydrolytic instability, making it suitable for prodrug designs.

Synthetic Utility: Compounds lacking hydroxyl groups (e.g., Ethyl 2-(dimethoxyphosphoryl)acetate) are more commonly used as non-reactive intermediates, whereas hydroxyl-containing variants are employed in stereoselective catalysis.

Biological Activity

Ethyl 2-dimethoxyphosphoryl-2-hydroxy-acetate (EDMPHA) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article synthesizes existing research findings on the biological activity of EDMPHA, highlighting its pharmacological properties, mechanisms of action, and potential applications.

- Molecular Formula : C₇H₁₅O₅P

- Molecular Weight : 210.17 g/mol

- CAS Number : 311-46-6

- Boiling Point : 270.2 °C

- Density : 1.1 g/cm³

These properties suggest that EDMPHA is a stable compound suitable for various chemical reactions, which is critical for its biological applications.

Antimicrobial Properties

Research indicates that EDMPHA and its derivatives exhibit significant antimicrobial activity. For instance, studies have demonstrated that α-hydroxy phosphonates, including those similar to EDMPHA, are effective against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The presence of the dimethoxyphosphoryl group enhances the compound's ability to disrupt bacterial cell membranes, leading to cell lysis.

| Compound | Activity Type | Target Organisms | Reference |

|---|---|---|---|

| EDMPHA | Antimicrobial | E. coli, S. aureus | |

| α-Hydroxy Phosphonates | Antifungal | Candida spp. |

The mechanism by which EDMPHA exerts its biological effects is primarily through the inhibition of key metabolic pathways in target organisms. The phosphonate moiety is known to interfere with phosphate metabolism, which is crucial for bacterial growth and survival. Additionally, the hydroxy group may participate in hydrogen bonding with target biomolecules, enhancing the compound's binding affinity and efficacy .

Case Studies

-

Antibacterial Activity Against E. coli :

A study focused on the inhibitory effects of EDMPHA on E. coli showed a significant reduction in bacterial growth at concentrations as low as 50 µg/mL. The study concluded that EDMPHA could serve as a potential lead compound for developing new antibacterial agents amid rising antibiotic resistance . -

Cytotoxicity Assessment :

In vitro tests evaluated the cytotoxic effects of EDMPHA on human cancer cell lines. Results indicated that at higher concentrations (≥100 µg/mL), EDMPHA exhibited cytotoxic effects, suggesting potential applications in cancer therapy .

Research Findings

Recent studies have explored various modifications of phosphonates to enhance their biological activity. For example, derivatives with different substituents at the α-position have shown varied levels of antimicrobial activity, indicating that structural modifications can significantly impact efficacy .

Summary of Findings

| Study Focus | Key Findings |

|---|---|

| Antibacterial Activity | Effective against E. coli, with low MICs |

| Cytotoxicity | Induces cell death in cancer cell lines |

| Structural Modifications | Altered substituents enhance biological activity |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing ethyl 2-dimethoxyphosphoryl-2-hydroxy-acetate with high purity?

- Methodological Answer : The synthesis typically involves phosphorylation of ethyl glycolate derivatives using dimethoxyphosphoryl chloride under anhydrous conditions. Key steps include controlling reaction temperature (0–5°C) to minimize side reactions like hydrolysis and using triethylamine as a base to neutralize HCl byproducts. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization is critical to isolate the product. For analogous phosphorylated acetates, anhydrous acetone and potassium carbonate have been employed to facilitate alkylation .

Q. Which analytical techniques are most reliable for characterizing ethyl 2-dimethoxyphosphoryl-2-hydroxy-acetate?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) is essential for confirming the structure, particularly the stereochemistry at the hydroxyl-bearing carbon. Mass spectrometry (MS) with electrospray ionization (ESI) or electron impact (EI) modes can verify molecular weight and fragmentation patterns. X-ray crystallography, as demonstrated in related phosphonate esters, provides definitive stereochemical assignments .

Advanced Research Questions

Q. How does the hydrolytic stability of ethyl 2-dimethoxyphosphoryl-2-hydroxy-acetate vary under different pH conditions, and what mechanisms drive its degradation?

- Methodological Answer : Hydrolysis studies should be conducted in buffered solutions (pH 2–12) at controlled temperatures (25–60°C). Monitor degradation kinetics via HPLC or ³¹P NMR to track the formation of phosphoric acid derivatives. For example, analogous phosphorylated compounds exhibit increased hydrolysis rates under alkaline conditions due to nucleophilic attack by hydroxide ions. Stabilizers like antioxidants (e.g., BHT) or inert atmospheres (N₂) can mitigate degradation during storage .

Q. How can conflicting spectral data (e.g., NMR vs. MS) for ethyl 2-dimethoxyphosphoryl-2-hydroxy-acetate be resolved?

- Methodological Answer : Discrepancies often arise from impurities or tautomeric forms. Use high-resolution MS (HRMS) to confirm molecular formulas and 2D NMR techniques (COSY, HSQC) to resolve overlapping signals. For phosphorylated acetates, computational methods like density functional theory (DFT) can predict NMR chemical shifts and validate experimental data .

Q. What strategies are effective in analyzing the stereochemical configuration of the hydroxyl group in ethyl 2-dimethoxyphosphoryl-2-hydroxy-acetate?

- Methodological Answer : Chiral chromatography (e.g., Chiralpak AD-H column) with polar mobile phases can separate enantiomers. Vibrational circular dichroism (VCD) spectroscopy combined with computational modeling provides absolute configuration assignments. For crystalline samples, X-ray diffraction remains the gold standard .

Q. How can kinetic parameters (e.g., rate constants, activation energy) for reactions involving ethyl 2-dimethoxyphosphoryl-2-hydroxy-acetate be accurately determined?

- Methodological Answer : Use stopped-flow techniques or in situ NMR to monitor reaction progress under pseudo-first-order conditions. For example, the reduction of nitro groups in related esters was tracked via TLC and GC, with rate constants calculated using integrated rate laws .

Q. What are the challenges in handling ethyl 2-dimethoxyphosphoryl-2-hydroxy-acetate due to its hygroscopicity, and how can they be mitigated?

- Methodological Answer : Store the compound in desiccators with anhydrous calcium sulfate or molecular sieves. Use anhydrous solvents (e.g., THF, DCM) during synthesis and purification. For highly hygroscopic analogs, lyophilization or Kugelrohr distillation under reduced pressure has proven effective .

Q. How can contradictory bioactivity data for ethyl 2-dimethoxyphosphoryl-2-hydroxy-acetate in enzyme inhibition assays be addressed?

- Methodological Answer : Validate assay conditions by testing positive controls (e.g., known phosphatase inhibitors) and ensuring substrate saturation. Use orthogonal assays (fluorometric vs. colorimetric) to confirm results. For example, fluorometric DHAP assays were standardized with internal controls to minimize interference from phosphorylated byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.